![molecular formula C20H21FN2O3 B2508299 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone CAS No. 344569-55-7](/img/structure/B2508299.png)
1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone" is a synthetic molecule that may be related to a class of compounds designed to interact with the central nervous system (CNS). Compounds with similar structures have been synthesized to target specific receptors in the brain, such as the 5-HT1A serotonin receptors, which are implicated in various CNS disorders, including depression and anxiety .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic chemical building blocks. For instance, a compound with a piperazine backbone was synthesized using a sequence of reactions including condensation, oxidation, reductive amination, chlorination, and cyclization . Similarly, the synthesis of a fluorinated piperazine derivative involved condensation reactions and the incorporation of fluorine to improve pharmacokinetic profiles .
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using spectroscopic methods like NMR and MS analyses . Additionally, X-ray diffraction studies can provide detailed insights into the crystal structure, as seen in the case of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which crystallized in the monoclinic system .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer the desired biological activity. For example, the introduction of a benzotriazole moiety was found to contribute to the affinity for 5-HT1A and 5-HT2 receptors . The fluorination of piperazine derivatives is another chemical modification that can enhance receptor affinity and selectivity, as well as improve pharmacokinetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, crystallinity, and stability, are influenced by their molecular structure. The presence of fluorine atoms can significantly reduce the pKa of the compounds, affecting their basicity and, consequently, their absorption and bioavailability . The intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the crystal packing and stability of the compound, as observed in the X-ray diffraction studies .
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
- A study by Mahesha et al. (2019) investigated closely related compounds to "1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone", focusing on their molecular structures and intermolecular interactions. They found significant differences in hydrogen bonding and three-dimensional structures among similar compounds.
Synthesis and Derivatives
- Pérez-Silanes et al. (2001) discussed the synthesis of derivatives related to the compound, particularly focusing on its potential as an antidepressant with dual action: serotonin reuptake inhibition and 5-HT1A receptor affinity.
- Reddy et al. (2013) explored the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat, evaluating their antiviral and antimicrobial activities.
Pharmacological Properties and Applications
- Orus et al. (2002) and Martínez et al. (2001) both examined the potential of similar compounds as new classes of antidepressant drugs with dual activity at 5-HT1A serotonin receptors and serotonin transporter.
Chemical and Physical Properties
- The study by Gauci and Magri (2022) looked into the solvent-polarity reconfigurable fluorescent properties of compounds including piperazine, which is a part of the structure of the compound .
Potential for Anticancer and Antimicrobial Activity
- Mishra and Chundawat (2019) synthesized a series of derivatives and evaluated their antimicrobial activity, indicating the potential use of similar compounds in antimicrobial applications.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c21-16-2-4-17(5-3-16)23-11-9-22(10-12-23)8-7-18(24)15-1-6-19-20(13-15)26-14-25-19/h1-6,13H,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAGONRYZHDTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone | |
CAS RN |
344569-55-7 |
Source


|
| Record name | 1-(1,3-BENZODIOXOL-5-YL)-3-(4-(4-FLUOROPHENYL)-1-PIPERAZINYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

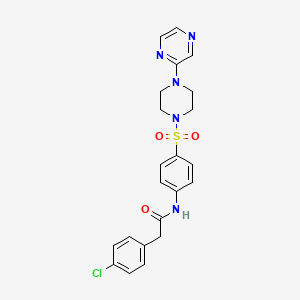
![(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B2508217.png)
![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)
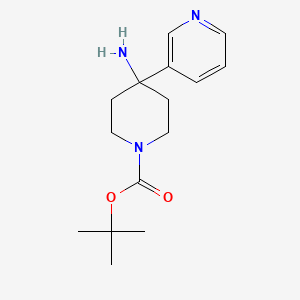
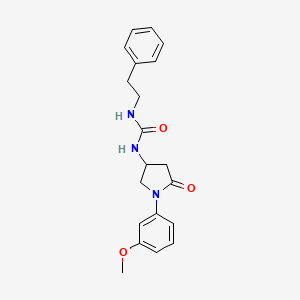
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508225.png)
![4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one](/img/structure/B2508226.png)
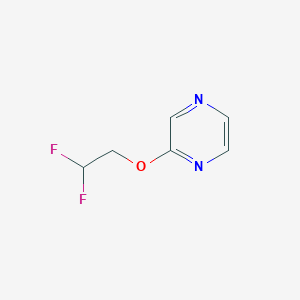
![ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2508228.png)
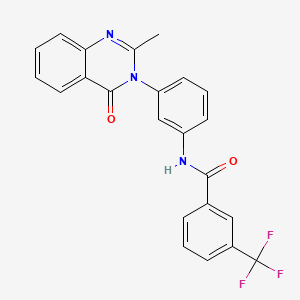
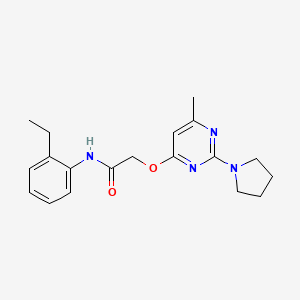
![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)

